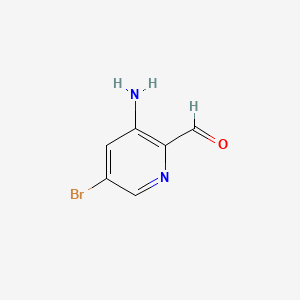

3-Amino-5-bromopicolinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-bromopyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O/c7-4-1-5(8)6(3-10)9-2-4/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBGAGUYLIVTKPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289168-19-9 | |

| Record name | 3-Amino-5-bromopyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-5-bromopicolinaldehyde

Introduction

3-Amino-5-bromopicolinaldehyde is a highly functionalized pyridine derivative that has emerged as a crucial building block in modern chemical research. Its unique trifunctional structure—comprising a pyridine core, an amino group, an aldehyde moiety, and a bromine atom—offers multiple reaction sites for diverse chemical transformations. This versatility makes it an invaluable intermediate in the fields of medicinal chemistry and materials science.[1] In drug discovery, it serves as a key precursor for complex molecular architectures, including tricyclic indazole scaffolds for therapeutics like Selective Estrogen Receptor Degraders (SERDs).[1] In materials science, it is a foundational component for synthesizing luminescent ligands for organic light-emitting diodes (OLEDs) and advanced fluorescent probes for bioimaging.[1][][3] This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Core Chemical Identity

The fundamental properties of this compound are summarized below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 1289168-19-9 | [4][5][6] |

| Molecular Formula | C₆H₅BrN₂O | [4][6] |

| Molecular Weight | 201.02 g/mol | [4][6] |

| IUPAC Name | 3-amino-5-bromopyridine-2-carbaldehyde | [1] |

| SMILES | O=CC1=NC=C(Br)C=C1N | [6] |

| MDL Number | MFCD22547380 | [4][6] |

Physicochemical and Spectroscopic Properties

Understanding the physical and spectral characteristics of a compound is paramount for its effective use in synthesis and analysis. While some physical data like melting and boiling points are not consistently reported across suppliers, typical storage and handling conditions provide insight into its stability.

Physicochemical Data

| Property | Value / Description | Rationale & Notes |

| Appearance | Expected to be a solid, ranging from off-white to yellow or brown powder/crystal. | The color may vary based on purity and age, as is common with aldehydes.[7] |

| Solubility | Soluble in methanol.[8] Insoluble in water.[9] | The polar functional groups (amino, aldehyde) and pyridine nitrogen confer solubility in polar organic solvents, while the overall aromatic structure limits water solubility. |

| Melting Point | Not consistently reported. The related precursor, 3-Amino-5-bromopyridine, melts at 65-69 °C. The related compound 5-Bromopicolinaldehyde melts at 91-96 °C.[9][10] | The melting point of the title compound is expected to be in a similar range, influenced by the substitution pattern. Always refer to the supplier's Certificate of Analysis. |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C.[4] | Recommended storage conditions indicate sensitivity to light, air (oxidation of the aldehyde), and temperature. |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and purity of this compound. While raw spectra should be obtained from analytical services or suppliers, the expected features are predictable.[4][11]

| Spectroscopy | Expected Features |

| ¹H NMR | - Aldehyde Proton (CHO): A singlet in the downfield region, typically δ 9.8-10.5 ppm. - Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the two protons on the pyridine ring. - Amine Protons (NH₂): A broad singlet, the chemical shift of which can vary depending on solvent and concentration. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the highly deshielded region, typically δ 185-200 ppm. - Aromatic Carbons: Signals in the range of δ 110-160 ppm. The carbon bearing the bromine atom (C-Br) and the carbon bearing the amino group (C-NH₂) will show characteristic shifts. |

| IR Spectroscopy | - C=O Stretch (Aldehyde): A strong, sharp absorption band around 1690-1715 cm⁻¹. - N-H Stretch (Amine): Two distinct bands (symmetric and asymmetric) in the region of 3300-3500 cm⁻¹. - C-Br Stretch: A signal in the fingerprint region, typically below 800 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): A characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 200 and 202. |

Synthesis and Reactivity

Proposed Synthesis

One effective method for formylating a pyridine ring is through ortho-lithiation followed by quenching with an electrophile like N,N-dimethylformamide (DMF).[12] The amino group in the precursor must first be protected to prevent interference with the strongly basic lithiating agent.

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Protection of the Amino Group

-

Dissolve 3-amino-5-bromopyridine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane).

-

Add a base such as triethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a protecting group reagent, such as di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).

-

Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Work up the reaction by washing with water and brine, drying the organic layer over sodium sulfate, and concentrating under reduced pressure to yield the Boc-protected intermediate.

Step 2: Ortho-Lithiation and Formylation

-

Dissolve the Boc-protected 3-amino-5-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 eq), dropwise. The choice of base is critical to direct the deprotonation to the C-2 position.

-

Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.

-

Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction carefully by adding saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

Step 3: Deprotection

-

Dissolve the crude Boc-protected aldehyde from Step 2 in a solvent like dichloromethane.

-

Add a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq), and stir at room temperature.

-

Monitor the reaction by TLC/LC-MS.

-

Upon completion, neutralize the reaction mixture carefully with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the final product, this compound, with an organic solvent.

-

Purify the final compound using column chromatography on silica gel.

Caption: Proposed synthetic pathway for this compound.

Chemical Reactivity

The reactivity of this compound is governed by its three distinct functional groups, allowing for a wide array of subsequent chemical modifications.

-

The Aldehyde Group : As a classic electrophile, the aldehyde is highly reactive toward nucleophiles.[7] It readily participates in:

-

Schiff Base Formation: Condensation with primary amines to form imines, a key step in creating ligands for OLEDs and fluorescent probes.[1][7]

-

Reductive Amination: Reaction with amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines.

-

Wittig Reaction: Conversion to alkenes using phosphorus ylides.

-

Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid[13] or reduced to a primary alcohol.

-

-

The Amino Group : This nucleophilic group can undergo standard amine reactions:

-

Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides.

-

Alkylation: Introduction of alkyl groups, though selectivity can be challenging.[8]

-

Diazotization: Conversion to a diazonium salt with nitrous acid, which can then be displaced by various nucleophiles (Sandmeyer reaction).

-

-

The Bromo-Pyridine Ring : The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation.

-

Cross-Coupling Reactions: It is an excellent substrate for palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination, enabling the introduction of diverse aryl, alkyl, or amino substituents.[14]

-

Nucleophilic Aromatic Substitution (SₙAr): While less reactive than in more electron-deficient systems, SₙAr can be achieved with strong nucleophiles under forcing conditions.[8]

-

Caption: Key reaction pathways for this compound.

Applications in Research and Development

The strategic placement of reactive functional groups makes this compound a high-value intermediate for synthesizing complex, high-value molecules.

Medicinal Chemistry and Drug Discovery

This compound is a cornerstone in the synthesis of novel heterocyclic scaffolds for drug candidates.

-

Selective Estrogen Receptor Degraders (SERDs): It is cited as a critical precursor for creating tricyclic indazole structures.[1] These scaffolds are integral to the development of SERDs, a class of drugs targeting hormone-receptor-positive breast cancer.

-

Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The functional handles on this molecule allow for the systematic exploration of the chemical space around the core to optimize binding affinity and selectivity.[15]

-

Diversity-Oriented Synthesis (DOS): The multiple reaction sites make this compound an ideal starting point for DOS campaigns, enabling the rapid generation of diverse molecular libraries to screen against various biological targets.[16]

Sources

- 1. benchchem.com [benchchem.com]

- 3. A New Pyrroloquinoline-Derivative-Based Fluorescent Probe for the Selective Detection and Cell Imaging of Lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1289168-19-9|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 1289168-19-9 [chemicalbook.com]

- 6. appchemical.com [appchemical.com]

- 7. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. 5-Bromopyridine-2-carbaldehyde | 31181-90-5 [chemicalbook.com]

- 10. biosynce.com [biosynce.com]

- 11. 1289168-19-9 | this compound | Bromides | Ambeed.com [ambeed.com]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. labsolu.ca [labsolu.ca]

- 14. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of a Multifunctional Building Block

An In-Depth Technical Guide to 3-Amino-5-bromopicolinaldehyde: Structure, Synthesis, and Applications

Executive Summary: this compound is a highly functionalized heterocyclic compound of significant interest in modern chemical research. Its unique molecular architecture, featuring a pyridine core substituted with an amino group, a bromine atom, and an aldehyde, renders it a versatile precursor for the synthesis of complex molecules. This guide provides a comprehensive technical overview of its molecular structure, plausible synthetic routes, detailed spectroscopic analysis, chemical reactivity, and its pivotal applications in the fields of drug discovery and materials science, particularly in the development of Selective Estrogen Receptor Degraders (SERDs) and advanced fluorescent probes.

This compound (IUPAC Name: 3-amino-5-bromopyridine-2-carbaldehyde) is a substituted pyridine derivative that has emerged as a high-value intermediate in synthetic chemistry.[1] The strategic placement of its three distinct functional groups—a nucleophilic amine, a synthetically versatile bromine atom, and a reactive aldehyde—on an aromatic pyridine scaffold allows for a diverse range of subsequent chemical transformations. This multifunctionality makes it an ideal starting material for constructing elaborate molecular frameworks, particularly those required for biologically active compounds and functional materials.[1] Its utility is prominently demonstrated in the synthesis of novel therapeutics and in the creation of sophisticated optical materials for applications such as organic light-emitting diodes (OLEDs).[1]

Molecular Structure and Physicochemical Properties

Core Structural Analysis

The molecule's foundation is a pyridine ring, an aromatic heterocycle where one carbon atom is replaced by nitrogen. This nitrogen atom influences the electronic properties of the entire ring, making it electron-deficient compared to benzene.[2] The substituents are arranged as follows:

-

Aldehyde Group (-CHO) at C2: This electron-withdrawing group is positioned adjacent to the ring nitrogen, influencing the acidity of the aldehyde proton and its reactivity.

-

Amino Group (-NH₂) at C3: As a strong electron-donating group, the amine activates the pyridine ring, particularly towards electrophilic attack, and serves as a key nucleophilic handle.

-

Bromine Atom (Br) at C5: This halogen provides a site for a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of carbon-carbon and carbon-heteroatom bonds.

This specific arrangement of donor (amino) and acceptor (aldehyde) groups on the π-conjugated pyridine system gives rise to interesting electronic and optical properties, which are exploited in applications like fluorescent probes.[1]

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1289168-19-9 | [3] |

| Molecular Formula | C₆H₅BrN₂O | [3] |

| Molecular Weight | 201.02 g/mol | [3] |

| IUPAC Name | 3-amino-5-bromopyridine-2-carbaldehyde | [1] |

| Appearance | Typically a solid (powder/crystals) | N/A |

| SMILES | O=CC1=NC=C(Br)C=C1N | [3] |

| InChI Key | LBGAGUYLIVTKPI-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Insights

While multiple proprietary synthesis routes exist, a robust and logical pathway can be designed based on established pyridine functionalization methodologies. The proposed synthesis leverages modern techniques to ensure efficiency and regioselectivity.

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the molecule at the C2-aldehyde and C3-amine bonds, pointing to a common and readily available starting material: 3,5-dibromopyridine. The aldehyde can be installed via ortho-directed metallation and formylation, while the amino group can be introduced through nucleophilic aromatic substitution.

Caption: Retrosynthetic analysis for this compound.

Key Synthetic Pathway and Rationale

A plausible forward synthesis involves two key steps starting from 3,5-dibromopyridine:

-

Selective Amination: One bromine atom must be selectively replaced by an amino group. The C3 position of pyridine is generally more susceptible to nucleophilic attack than C5, but harsh conditions can lead to mixtures. A highly efficient method involves microwave-assisted heating with an amine source, which enhances reaction rates and often improves selectivity over traditional thermal methods.[4] This avoids the need for metal catalysts or harsh bases that can complicate purification.[4]

-

Ortho-Directed Formylation: The amino group at C3 is a powerful directing group for ortho-metallation. Using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures will selectively deprotonate the C2 position.[5] The resulting lithiated intermediate is a potent nucleophile that can be quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to install the aldehyde group with high regioselectivity.

Detailed Experimental Protocol (Representative)

Disclaimer: This protocol is a representative example based on established chemical principles and should be adapted and optimized under appropriate laboratory safety protocols.

Step 1: Synthesis of 3-Amino-5-bromopyridine

-

To a microwave reaction vessel, add 3,5-dibromopyridine (1.0 eq), a suitable ammonia source (e.g., a concentrated aqueous solution or a protected amine followed by deprotection), and a high-boiling point solvent mixture such as NMP/toluene.[4]

-

Causality: The use of a sealed microwave vessel allows for controlled heating above the solvent's boiling point, dramatically accelerating the nucleophilic aromatic substitution reaction. An excess of the amine source is used to drive the reaction to completion and favor mono-substitution.[4]

-

Seal the vessel and irradiate with microwaves at 180 °C for 30-60 minutes, monitoring the reaction by TLC or LC-MS.

-

After cooling, partition the reaction mixture between ethyl acetate and water. Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 3-amino-5-bromopyridine.

Step 2: Synthesis of this compound

-

In a flame-dried, three-necked flask under an inert nitrogen atmosphere, dissolve 3-amino-5-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (2.2 eq) dropwise, maintaining the temperature at -78 °C.

-

Causality: The first equivalent of n-BuLi deprotonates the amino group, and the second equivalent performs the regioselective deprotonation at the C2 position, directed by the resulting anionic amide. This ortho-directed metallation is a reliable method for functionalizing positions adjacent to directing groups.[5]

-

Stir the resulting dark solution at -78 °C for 1 hour.

-

Add anhydrous N,N-dimethylformamide (DMF) (3.0 eq) dropwise and continue stirring at -78 °C for another hour.

-

Allow the reaction to slowly warm to room temperature and then quench by the careful addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by flash column chromatography to yield this compound.

Spectroscopic Characterization (Predicted)

Definitive structural confirmation relies on a combination of spectroscopic methods. The following data are predicted based on the known effects of the constituent functional groups.

| Technique | Predicted Observations |

| ¹H NMR | ~9.8-10.0 ppm (s, 1H, -CHO)~8.1 ppm (d, 1H, H-6)~7.5 ppm (d, 1H, H-4)~5.5-6.5 ppm (br s, 2H, -NH₂) |

| ¹³C NMR | ~192 ppm (C=O)~155 ppm (C-NH₂)~150 ppm (C-CHO)~145 ppm (C-6)~125 ppm (C-4)~110 ppm (C-Br) |

| IR (cm⁻¹) | 3400-3200 (N-H stretch, amine)2850, 2750 (C-H stretch, aldehyde)1700-1680 (C=O stretch, aldehyde)1620-1580 (C=C/C=N stretch, pyridine ring)~1300 (C-N stretch)~600-500 (C-Br stretch) |

| Mass Spec (EI) | M⁺ at m/z 200/202 (1:1 ratio, due to ⁷⁹Br/⁸¹Br isotopes)Fragment ion at [M-1]⁺ (loss of H)Fragment ion at [M-29]⁺ (loss of CHO) |

Rationale for Predictions:

-

¹H NMR: The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the aromatic ring current. The pyridine protons (H-4 and H-6) will appear as doublets due to coupling with each other. The amine protons are typically broad due to quadrupole broadening and exchange.

-

¹³C NMR: The carbonyl carbon of the aldehyde is characteristically found far downfield. The carbons attached to the electronegative nitrogen, bromine, and oxygen atoms will also be significantly shifted.

-

IR Spectroscopy: The spectrum will be dominated by strong, characteristic absorptions for the N-H bonds of the primary amine and the C=O bond of the aldehyde. The two distinct C-H stretches for the aldehyde are also a key diagnostic feature.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the distinct reactivity of each of its functional groups, which can often be addressed selectively.

Caption: Map of reactive sites on this compound.

Application in Drug Discovery: Selective Estrogen Receptor Degraders (SERDs)

A critical application of this molecule is as a precursor for SERDs.[1] Endocrine-resistant breast cancers often harbor mutations in the estrogen receptor α (ERα). SERDs are a class of drugs that not only block ERα but also promote its degradation. Many advanced, orally bioavailable SERDs are built on complex heterocyclic scaffolds. This compound is used to construct tricyclic indazole cores found in these investigational therapeutics.[1] The synthetic pathway typically involves:

-

Condensation of the aldehyde with a hydrazine to form a hydrazone.

-

An intramolecular cyclization reaction, often metal-catalyzed, where the C-Br and C-NH₂ bonds are used to form the final rings of the therapeutic agent.[6]

Application in Materials Science: Fluorescent Probes

The molecule's inherent electronic structure, with an electron-donating amino group (Donor) and an electron-withdrawing aldehyde group (Acceptor) on a conjugated π-system, makes it an excellent platform for creating Donor-π-Acceptor (D-π-A) fluorescent probes.[1] These probes are valuable for bioimaging applications.[7][][9]

-

Mechanism: The aldehyde group can be reacted with a specific analyte-recognizing moiety. In its free state, the probe might have low fluorescence. Upon binding to a target analyte (e.g., a specific amino acid or metal ion), a chemical reaction or conformational change occurs, leading to a "turn-on" fluorescence signal.[7]

-

Advantages: Probes derived from this scaffold have been shown to have large two-photon absorption cross-sections, which is highly desirable for deep-tissue imaging with reduced photodamage and background signal.[1]

Conclusion

This compound is far more than a simple chemical intermediate; it is a strategically designed molecular tool. Its well-defined structure provides chemists with three orthogonal reactive sites, enabling the efficient and controlled synthesis of complex molecular targets. The insights into its synthesis, structure, and reactivity presented in this guide underscore its proven value and future potential in advancing the frontiers of medicinal chemistry and materials science. As the demand for more sophisticated therapeutics and functional materials grows, the importance of versatile and intelligently designed building blocks like this compound will undoubtedly continue to increase.

References

- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Available at: https://www.pharmaguideline.com/2023/04/synthesis-reactions-and-medicinal-uses-of-pyridine-and-basicity-of-pyridine.html

- Defense Technical Information Center. HIGH-YIELD REACTIONS TO INTRODUCE ALDEHYDE GROUPS INTO PYRIDINE DERIVATIVES. Available at: https://discover.dtic.mil/results/?q=AD0635119

- PubMed. A reversible pH-dependent intramolecular pyridine-aldehyde cyclization. Available at: https://pubmed.ncbi.nlm.nih.gov/21809825/

- Wikipedia. Pyridine. Available at: https://en.wikipedia.org/wiki/Pyridine

- NINGBO INNO PHARMCHEM CO.,LTD. Understanding Pyridine Aldehyde Intermediates in Drug Discovery. Available at: https://www.inno-pharmchem.

- Benchchem. This compound | CAS 1289168-19-9. Available at: https://www.benchchem.com/product/b582170

- Appchem. This compound | 1289168-19-9. Available at: https://www.appchem.com/product/ai44555

- HETEROCYCLES. A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Available at: https://www.heterocycles.com/newlibrary/downloads/pdfs/22378

- Ningbo Inno Pharmchem Co.,Ltd. Exploring 3,5-Dibromopyridine: Properties, Applications, and Manufacturing. Available at: https://www.inno-pharmchem.

- National Center for Biotechnology Information. Functionalization of Pyridines at the C4 Position via Metalation and Capture. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6488102/

- National Center for Biotechnology Information. Design and Synthesis of Basic Selective Estrogen Receptor Degraders for Endocrine Therapy Resistant Breast Cancer. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7483329/

- Google Patents. Synthetic method of 3, 5-dibromo-2-aminobenzaldehyde. Available at: https://patents.google.

- ResearchGate. Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. Available at: https://www.researchgate.

- BLD Pharm. 1289168-19-9 | this compound. Available at: https://www.bldpharm.com/products/1289168-19-9.html

- National Center for Biotechnology Information. Turn on Fluorescent Probes for Selective Targeting of Aldehydes. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3705703/

- CyberLeninka. (Br)2BODIPY Photosensitizers: Influence of Functionalization Features on Photophysical, Photochemical Characteristics and Aggregation Behavior in Solutions. Available at: https://cyberleninka.

- BOC Sciences. Fluorescent Probes for Amino Acid Detection in Biological Research. Available at: https://www.bocsci.com/blog/fluorescent-probes-for-amino-acid-detection-in-biological-research/

- National Center for Biotechnology Information. A New Pyrroloquinoline-Derivative-Based Fluorescent Probe for the Selective Detection and Cell Imaging of Lysine. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8947087/

- PubChem. 3,5-Dibromopyridine. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/69369

- bioRxiv. Development of BODIPY-based fluorescent probes for highly selective amino acid identification. Available at: https://www.biorxiv.org/content/10.1101/2024.03.29.587373v1

- European Patent Office. SMALL BRIGHT FLUORESCENT LABELS BASED ON PEPTIDIDE BACKBONE WITH HIGH TISSUE PENETRATION. Available at: https://data.epo.org/publication-server/document?i=PN00000004650775A1.pdf&pn=EP4650775A1&ki=A1&cc=EP

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 3. appchemical.com [appchemical.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. researchgate.net [researchgate.net]

- 6. Design and Synthesis of Basic Selective Estrogen Receptor Degraders for Endocrine Therapy Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Turn on Fluorescent Probes for Selective Targeting of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A New Pyrroloquinoline-Derivative-Based Fluorescent Probe for the Selective Detection and Cell Imaging of Lysine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 3-Amino-5-bromopicolinaldehyde

Abstract

This technical guide provides a comprehensive overview of the safety protocols and handling procedures for 3-Amino-5-bromopicolinaldehyde (CAS No. 1289168-19-9). As a key building block in medicinal chemistry and materials science, particularly in the synthesis of novel therapeutics and functional materials, a thorough understanding of its chemical properties and associated hazards is paramount for ensuring laboratory safety.[1] This document, intended for researchers, chemists, and drug development professionals, synthesizes available data on related chemical structures to establish a robust framework for risk assessment, exposure control, and emergency preparedness. We will delve into the causality behind recommended procedures, grounding our advice in the principles of chemical reactivity inherent to its functional groups: an aromatic aldehyde, a primary amine, and a brominated pyridine core.

Chemical & Physical Properties Profile

This compound is a substituted pyridine derivative whose utility in synthesis is derived from its trifunctional nature.[1] While comprehensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its structure and data from analogous compounds.

Table 1: Physicochemical and Identification Data

| Property | Value / Information | Source / Rationale |

| IUPAC Name | 3-amino-5-bromopyridine-2-carbaldehyde | PubChem[1] |

| CAS Number | 1289168-19-9 | Appchem, BLD Pharm[2][3] |

| Molecular Formula | C₆H₅BrN₂O | Appchem, BLD Pharm[2][3] |

| Molecular Weight | 201.02 g/mol | Appchem, BLD Pharm[2][3] |

| Appearance | Solid (Form and color may vary by supplier) | Inferred from related compounds |

| Melting Point | No data available. Handle as a solid with an unconfirmed melting point. | Various Supplier Data[4][5] |

| Boiling Point | No data available. Likely to decompose at elevated temperatures. | Inferred from thermal stability of substituted pyridines[6][7][8] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, THF). Limited solubility in water is anticipated. | Inferred from structural analogy |

Hazard Identification and GHS Classification

No specific GHS classification for this compound is listed in major regulatory inventories. However, by analyzing structurally related compounds such as 3-Amino-5-bromopyridine and other aromatic aldehydes, a presumptive hazard profile can be constructed. This approach is critical for establishing a precautionary principle in handling.

Table 2: Inferred GHS Classification and Hazard Statements

| Hazard Class | GHS Category | Hazard Statement | Rationale from Analogous Compounds |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Based on data for 3-Amino-5-bromopyridine (CAS 13535-01-8) and various supplier SDS for the target compound.[4][9][10] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Based on data for 3-Amino-5-bromopyridine.[9][10] Aromatic aldehydes are also frequently classified as skin irritants. |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Based on data for 3-Amino-5-bromopyridine.[9][10] Aldehyde functional groups are known to be irritating to mucous membranes. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Based on data for 3-Amino-5-bromopyridine.[9][10] Fine powders and vapors of aldehydes can irritate the respiratory tract. |

Signal Word: Warning [4]

Hazard Pictograms:

Stability and Reactivity: A Mechanistic Perspective

Understanding the inherent reactivity of this compound is fundamental to its safe handling and storage. The stability is dictated by the interplay of its three key functional groups.

-

The Aldehyde Group: Aromatic aldehydes are susceptible to autoxidation, especially when exposed to air (oxygen), forming the corresponding carboxylic acid.[11] This degradation not only affects the purity and experimental outcome but can also alter the toxicological profile. This reactivity is the primary reason for recommending storage under an inert atmosphere.[12] Aldehydes can also undergo Cannizzaro reactions in the presence of a strong base.[9]

-

The Amino Group: The exocyclic amino group confers basic properties to the molecule, making it incompatible with strong acids, with which it can form salts in an exothermic reaction.[4] Aminopyridines are also susceptible to oxidation by strong oxidizing agents, which can lead to the formation of nitroso or nitro compounds.[13][14]

-

The Bromopyridine Core: The pyridine ring itself is a relatively stable aromatic system. However, brominated aromatic compounds can be sensitive to light, potentially undergoing photochemical degradation.[15][16] Upon thermal decomposition, this moiety is expected to release toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen bromide (HBr).[17]

Incompatible Materials:

-

Strong Oxidizing Agents: (e.g., peroxides, nitrates, perchlorates) can lead to vigorous reactions with the amino group.[13][18]

-

Strong Acids: (e.g., hydrochloric acid, sulfuric acid) will react with the basic amino group.[4]

-

Strong Bases: Can catalyze self-condensation or other reactions at the aldehyde group.[9]

-

Air and Light: Prolonged exposure can lead to oxidation and photodegradation.[11][15]

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing them with appropriate PPE. The causality behind PPE selection is directly linked to the identified hazards of irritation, and oral toxicity.

Engineering Controls

-

Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood. This is the primary defense against inhalation of dust or vapors.

-

Safety Shower and Eyewash Station: These must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE) Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

Caption: PPE Selection Workflow for this compound.

Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to maintain the compound's integrity and prevent exposure.

Storage Protocol

-

Container: Store in the original, tightly sealed container.

-

Atmosphere: The headspace of the container should be purged with an inert gas (e.g., nitrogen or argon) before sealing. This mitigates the risk of air oxidation of the aldehyde group.[11]

-

Temperature: Store in a refrigerated, dedicated chemical storage unit at 2-8°C .[4]

-

Light: Protect from light by using an amber vial or by storing the container in a dark location.[15]

-

Inventory: Maintain a clear and accurate inventory. All containers must be clearly labeled with the chemical name, date received, and associated hazards.

Handling Protocol (Solid)

-

Preparation: Before handling, ensure the fume hood is operational and the work area is clear of incompatible materials. Don all required PPE as determined by the workflow in Section 4.2.

-

Weighing: To minimize dust generation, do not pour the solid. Use a spatula to carefully transfer the required amount to a tared weigh boat inside the fume hood.

-

Transfer: Promptly transfer the weighed solid to the reaction vessel.

-

Cleanup: Clean the spatula and weighing area with a solvent-moistened wipe (e.g., ethanol or isopropanol) to collect any residual dust. Dispose of the wipe as hazardous waste.

-

Resealing: Immediately reseal the main container, purging with inert gas if possible, and return it to proper storage.

Emergency Procedures: Spill Response

Prompt and correct response to a spill is critical to prevent exposure and contamination. The procedure varies based on the scale of the spill. Always prioritize personal safety.

Spill Response Workflow

The following diagram illustrates the general workflow for responding to a chemical spill of this nature.

Caption: Step-by-step workflow for responding to a spill.

Detailed Spill Cleanup Protocol (Minor Spill)

This protocol is for small spills (<5g solid or <100 mL of a dilute solution) contained within a chemical fume hood.

-

Alert & Isolate: Alert personnel in the immediate area. Ensure the fume hood sash is lowered.

-

Don PPE: Wear two pairs of nitrile gloves, safety goggles, a face shield, and a lab coat. If the spill involves solid material, an N95 respirator is mandatory.

-

Absorb: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[6][15] Do not use combustible materials like paper towels as the primary absorbent.

-

Collect: Once fully absorbed, carefully sweep or scoop the material from the outside-in to minimize spreading. Place the collected material into a heavy-duty plastic bag or a designated, sealable hazardous waste container.[5]

-

Decontaminate: Wipe the spill area with soap and water, followed by a rinse with a suitable laboratory solvent (e.g., ethanol). Place all cleaning materials (sponges, wipes) into the same hazardous waste bag.

-

Dispose: Seal the waste bag/container. Label it clearly as "Hazardous Waste: this compound Spill Debris". Arrange for disposal through your institution's Environmental Health & Safety (EHS) department.

-

Doff PPE: Remove all PPE, placing disposable items in the waste container. Wash hands thoroughly with soap and water.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[19]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes, followed by washing with soap and water. Seek medical attention if irritation persists.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

Disposal Considerations

All waste containing this compound must be treated as hazardous.

-

Waste Classification: This compound should be classified as halogenated organic waste.

-

Procedure:

-

Collect all waste, including contaminated consumables (gloves, wipes, absorbent), in a dedicated, properly labeled, and sealed hazardous waste container.

-

Do not mix with incompatible waste streams (e.g., strong acids or oxidizers).

-

For liquid waste, consider neutralization of the aldehyde with a reducing agent like sodium bisulfite under controlled conditions in a fume hood before collection, if permitted by local EHS protocols. This can reduce its reactivity.

-

Arrange for pickup and disposal by a licensed hazardous waste contractor, following all local, state, and federal regulations.[13] Incineration at a licensed facility with appropriate emission controls is a common disposal method for such compounds.[13]

-

Conclusion

While this compound is a valuable synthetic intermediate, its trifunctional nature necessitates a cautious and informed approach to its handling. By understanding the reactivity of its aldehyde, amine, and bromopyridine components, researchers can implement effective engineering controls, select appropriate PPE, and follow rigorous handling and emergency protocols. The guidance provided herein is based on established chemical principles and data from analogous structures, forming a solid foundation for the safe and effective use of this compound in research and development.

References

- BLD Pharm. (n.d.). This compound Safety Information.

- Appchem. (n.d.). This compound Specifications.

- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?

- The Editors of Encyclopaedia Britannica. (2025, December 23). Aldehyde. In Encyclopædia Britannica. Retrieved January 10, 2026.

- Kukkonen, E., Malinen, H., Haukka, M., & Konu, J. (n.d.). Reactivity of 4-Aminopyridine with Halogens and Interhalogens. Crystal Growth & Design.

- Benchchem. (n.d.). Thermal Stability and Degradation of 4-Pyrrolidinopyridine: A Technical Guide.

- Schlosser, M., & Rausis, T. (2002). Imidazopyridinium and pyridopyrimidium bromides: synthesis and hydrolysis. Journal of Organic Chemistry, 67(7), 2382-5.

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-4-iodopyridine.

- Benchchem. (n.d.). Addressing stability and degradation issues of 4-Bromopyridine-2,6-dicarbohydrazide.

- Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide.

- Benchchem. (n.d.). This compound | CAS 1289168-19-9.

- ResearchBib. (2017, April 20). KINETIC REGULARITIES IN THE OXIDATION OF AMINOPYRIDINES. Science and world, 1(44), 32-36.

- BLD Pharm. (n.d.). 1289168-19-9|this compound.

- Panda, A. K., et al. (2015, August 10). Peroxyacid Oxidations: A Kinetic and Mechanistic Study of Oxidation of 3-Aminopyridine by Peroxomonosulfuric Acid.

- S. B. Singh, et al. (2004). Thermal stability investigation of pyridine substituted tosyl oximes. Journal of Thermal Analysis and Calorimetry.

- Wiley, R. H., & Hartman, J. L. (1950). Oxidation of Aminopyridines to Nitropyridines. Journal of the American Chemical Society.

- Shibutani, Y., & Shinra, K. (n.d.). Thermal Stability of Substituted Pyridine Adducts of Bis(acetylacetonato)oxovanadium(IV)

- Ambeed. (n.d.). 1289168-19-9|this compound.

- Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage.

- PubChem. (n.d.). 3-Pyridinecarboxaldehyde.

- PubChem. (n.d.). 3-Amino-5-bromopyridine.

- Canadian Science Publishing. (2023, January 17). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Retrieved January 10, 2026.

- Sigma-Aldrich. (n.d.). 3-Amino-5-bromopyridine 97%.

- Soutome, H., et al. (n.d.). One-Flow Operation via 4-Bromopyridine Enables Flash Synthesis of AChE Inhibitor.

- Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Retrieved January 10, 2026.

- ChemicalBook. (2025, July 26).

- Michigan State University. (n.d.). Aldehydes and Ketones.

- Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011, March 8).

- ChemicalBook. (2025, August 2).

- Master Organic Chemistry. (2017, August 18). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Retrieved January 10, 2026.

- Eureka | Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine. Retrieved January 10, 2026.

- Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Retrieved January 10, 2026.

- ResearchGate. (2025, August 7). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. Retrieved January 10, 2026.

- ChemicalBook. (n.d.). 3-Amino-5-bromopyridine synthesis. Retrieved January 10, 2026.

Sources

- 1. Oxidation of 1-aminopyridinium, 1-aminoquinolinium, and 2-aminoisoquinolinium bromides with lead(IV) acetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. (PDF) Thermal Stability of Substituted Pyridine Adducts of [research.amanote.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Aromatic Aldehydes and Ketones - Preparation and Properties [chemicalnote.com]

- 10. researchgate.net [researchgate.net]

- 11. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. reddit.com [reddit.com]

Spectroscopic Characterization of 3-Amino-5-bromopicolinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-amino-5-bromopicolinaldehyde (CAS: 1289168-19-9), a key heterocyclic building block in medicinal chemistry. By integrating experimental and predicted data, this document offers a detailed characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind spectral features is explained, providing researchers with the foundational knowledge to confidently identify and utilize this compound in complex synthetic applications, such as the development of novel therapeutics.

Introduction

This compound, with the molecular formula C₆H₅BrN₂O, is a substituted pyridine derivative of significant interest in drug discovery and materials science. Its unique trifunctional structure—comprising an aromatic amine, a bromine atom, and an aldehyde group on a pyridine scaffold—makes it a versatile intermediate for constructing complex molecular architectures. Notably, it serves as a crucial precursor for synthesizing inhibitors of key enzymes like PRMT5, which are implicated in various malignancies[1][2][3]. Accurate and thorough characterization of this starting material is paramount to ensure the integrity and success of multi-step synthetic campaigns. This guide provides an in-depth examination of its spectroscopic signature.

Molecular Structure and Spectroscopic Predictions

The structure of this compound dictates its expected spectroscopic behavior. The key functional groups are:

-

Aldehyde (-CHO): Expected to show a characteristic proton signal far downfield in ¹H NMR and a strong C=O stretching vibration in IR.

-

Primary Amine (-NH₂): Will produce N-H stretching bands in the IR and a broad proton signal in ¹H NMR, with its chemical shift being solvent-dependent.

-

Brominated Pyridine Ring: The bromine atom provides a distinctive isotopic pattern in mass spectrometry. The aromatic protons will appear in the typical aromatic region of the ¹H NMR spectrum, with their coupling patterns revealing their relative positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

General Experimental Protocol (NMR)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is common for polar molecules and helps in observing exchangeable protons like those of the amine group.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature. Standard pulse programs are used for both acquisitions.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

Workflow for NMR Data Acquisition and Analysis

Caption: General workflow for NMR analysis.

¹H NMR Spectrum Analysis

The experimental ¹H NMR data for this compound provides clear confirmation of its structure.[1][2][3]

Table 1: Experimental ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment | Rationale |

| 9.86 | Singlet (s) | - | 1H | -CHO | The aldehyde proton is highly deshielded by the electronegative oxygen atom and the aromatic ring current, placing it far downfield. |

| 8.03 | Doublet (d) | 2.0 Hz | 1H | H-6 | This proton is ortho to the electron-withdrawing nitrogen atom in the pyridine ring. It shows small meta-coupling to H-4. |

| 7.50 | Doublet (d) | 1.9 Hz | 1H | H-4 | This proton is ortho to the bromine atom and shows meta-coupling to H-6. |

| 7.30 | Singlet (s) (broad) | - | 2H | -NH₂ | The protons of the primary amine are exchangeable, often resulting in a broad singlet. The chemical shift is influenced by solvent and concentration. |

¹³C NMR Spectrum Analysis

Table 2: Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Rationale |

| ~192 | C=O (Aldehyde) | The carbonyl carbon is significantly deshielded and appears furthest downfield. |

| ~152 | C-3 (C-NH₂) | The carbon atom directly attached to the electron-donating amino group is shielded relative to other aromatic carbons but deshielded by the ring nitrogen. |

| ~149 | C-6 | This carbon is adjacent to the ring nitrogen, leading to a downfield shift. |

| ~145 | C-2 (C-CHO) | The carbon bearing the aldehyde group is deshielded by both the aldehyde and the ring nitrogen. |

| ~128 | C-4 | This carbon is expected to be in the standard aromatic region. |

| ~108 | C-5 (C-Br) | The carbon attached to the bromine atom experiences a shielding effect (heavy atom effect). |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

General Experimental Protocol (IR)

A solid sample of this compound would typically be analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the powder is placed on the ATR crystal, pressure is applied to ensure good contact, and the spectrum is recorded over a range of 4000–400 cm⁻¹.

Interpreting Key IR Absorption Regions

Caption: Key IR functional groups and their regions.

IR Spectrum Analysis

The following table outlines the expected characteristic absorption bands for this compound.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale |

| ~3450 & ~3350 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) | Medium | Primary amines typically show two distinct bands in this region. |

| ~3080 | C-H Stretch | Aromatic Ring | Medium-Weak | Characteristic C-H stretching for sp² hybridized carbons in the pyridine ring. |

| ~1700 | C=O Stretch | Aldehyde (-CHO) | Strong | The strong carbonyl stretch is one of the most prominent peaks in the spectrum, slightly lowered by conjugation with the aromatic ring. |

| ~1610 | N-H Bend | Primary Amine (-NH₂) | Medium | The scissoring vibration of the primary amine. |

| ~1580, ~1470 | C=C and C=N Stretch | Aromatic Ring | Medium-Strong | Multiple bands are expected for the pyridine ring skeletal vibrations. |

| ~650 | C-Br Stretch | Bromo-substituent | Medium | The carbon-bromine stretch appears in the fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.

General Experimental Protocol (MS)

A dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) is introduced into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., a Quadrupole or Time-of-Flight). The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

MS Data Analysis

The experimental LCMS data confirms the molecular weight of this compound.[1][2][3]

Table 4: Experimental Mass Spectrometry Data

| m/z (amu) | Ion | Relative Abundance | Interpretation |

| 201.39 | [M]⁺ | 100% | Molecular ion corresponding to the molecule containing the ⁷⁹Br isotope. |

| 203.39 | [M+2]⁺ | ~100% | Molecular ion corresponding to the molecule containing the ⁸¹Br isotope. |

The most critical finding is the presence of two peaks of nearly equal intensity separated by 2 mass units (201.39 and 203.39). This is the classic isotopic signature for a molecule containing one bromine atom, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This data unequivocally confirms the presence of bromine and the molecular weight of the compound.

Conclusion

The integrated analysis of NMR, IR, and MS data provides a definitive spectroscopic profile for this compound. The experimental ¹H NMR and MS data, sourced from cited patent literature, confirms the hydrogen framework and elemental composition. Complemented by predicted ¹³C NMR and IR data based on established chemical principles, this guide presents a robust and self-validating characterization. Researchers and developers can use this information as an authoritative reference for quality control, reaction monitoring, and structural confirmation in their synthetic endeavors.

References

- Google Patents. (2022). US12391695B2 - PRMT5 inhibitors.

- Google Patents. (2020). EP 3980417 B1 - PRMT5 inhibitors.

- Google Patents. (2020). WO 2020/250123 A1 - PRMT5 inhibitors.

Sources

A Technical Guide to 3-Amino-5-bromopicolinaldehyde: Synthesis, Characterization, and Commercial Availability

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-bromopicolinaldehyde, with the CAS number 1289168-19-9, is a key heterocyclic building block in the fields of medicinal chemistry and materials science.[1] Its unique trifunctional structure, featuring a pyridine ring substituted with an amino group, a bromine atom, and an aldehyde, makes it a versatile precursor for the synthesis of a wide range of complex organic molecules. This guide provides an in-depth overview of its synthesis, physicochemical properties, commercial availability, and safe handling procedures, designed to support researchers in leveraging this valuable compound in their work.

The strategic placement of the reactive functional groups on the pyridine core allows for a variety of chemical transformations. The amino group can act as a nucleophile or be transformed into various other functionalities. The bromine atom is well-suited for cross-coupling reactions, enabling the introduction of diverse substituents. The aldehyde group is a versatile handle for condensation reactions and the formation of Schiff bases. This trifecta of reactivity has led to its use in the development of novel therapeutics and advanced materials.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information has been compiled from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 1289168-19-9 | [1] |

| Molecular Formula | C₆H₅BrN₂O | [1] |

| Molecular Weight | 201.02 g/mol | [1] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in common organic solvents | - |

| Storage | Store at 2-8°C under an inert atmosphere | [3] |

Proposed Synthesis

Step 1: Protection of the Amino Group

The first step involves the protection of the reactive amino group to prevent its interference in subsequent reactions. A common and effective method is the formation of a tert-butyloxycarbonyl (Boc) protected amine.

-

Reaction: 3-Amino-5-bromopyridine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Rationale: The Boc group is stable under a wide range of reaction conditions but can be easily removed under acidic conditions, making it an ideal protecting group for this synthesis.

Step 2: Directed Ortho-Metalation and Formylation

With the amino group protected, the next step is the introduction of the aldehyde group at the C2 position of the pyridine ring. This can be achieved through a directed ortho-metalation (DoM) reaction followed by formylation.

-

Reaction: The Boc-protected 3-amino-5-bromopyridine is treated with a strong base, typically n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like THF. The resulting lithiated species is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF).

-

Rationale: The Boc-amino group acts as a powerful directing group, facilitating the deprotonation of the adjacent C2 position. The subsequent reaction with DMF introduces the formyl group.

Step 3: Deprotection of the Amino Group

The final step is the removal of the Boc protecting group to yield the desired this compound.

-

Reaction: The Boc-protected intermediate is treated with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent.

-

Rationale: The Boc group is readily cleaved under acidic conditions, regenerating the free amino group without affecting the other functionalities on the pyridine ring.

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Synthesis of tert-butyl (5-bromopyridin-3-yl)carbamate

-

To a solution of 3-amino-5-bromopyridine (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C, add triethylamine (1.5 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the Boc-protected intermediate.

Step 2: Synthesis of tert-butyl (5-bromo-2-formylpyridin-3-yl)carbamate

-

Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise.

-

Continue stirring at -78 °C for another 1-2 hours, then allow the reaction to slowly warm to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Step 3: Synthesis of this compound

-

Dissolve the purified Boc-protected aldehyde (1.0 eq) in DCM (0.2 M).

-

Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Predicted Spectroscopic Characterization

While experimental spectra are not publicly available, the following spectroscopic data can be predicted based on the structure of this compound and comparison with similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Aldehyde proton (-CHO): A singlet in the region of δ 9.8-10.2 ppm.

-

Pyridine protons: Two doublets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the protons at the C4 and C6 positions. The coupling constant between these protons would be small (J ≈ 2-3 Hz).

-

Amino protons (-NH₂): A broad singlet in the region of δ 5.0-6.0 ppm, which may be exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Aldehyde carbon (-CHO): A signal in the downfield region of δ 190-195 ppm.

-

Pyridine carbons: Signals in the aromatic region (δ 110-160 ppm). The carbon bearing the bromine (C5) would be expected around δ 110-120 ppm, while the carbon bearing the amino group (C3) would be around δ 140-150 ppm. The C2 carbon attached to the aldehyde would be deshielded, appearing around δ 150-155 ppm. The C4 and C6 carbons would also appear in the aromatic region.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): An intense peak at m/z = 200 and 202 in an approximate 1:1 ratio, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Fragmentation: Expect fragmentation patterns corresponding to the loss of CO from the aldehyde group and potentially the loss of HBr.

Infrared (IR) Spectroscopy

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.

-

C=O stretching (aldehyde): A strong, sharp absorption band in the region of 1690-1710 cm⁻¹.

-

C=C and C=N stretching (pyridine ring): Several bands in the region of 1400-1600 cm⁻¹.

-

C-Br stretching: A band in the lower frequency region, typically around 500-650 cm⁻¹.

Commercial Availability

This compound is commercially available from a number of chemical suppliers who specialize in providing building blocks for research and development. When sourcing this compound, it is advisable to request a certificate of analysis to confirm its purity and identity.

Known Suppliers:

Safe Handling and Storage

As with any chemical reagent, proper safety precautions should be taken when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the SDS for the closely related 3-amino-5-bromopyridine provides valuable guidance.[6][7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[3] The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to maintain its stability.[3]

-

In case of exposure:

-

Skin contact: Wash the affected area thoroughly with soap and water.

-

Eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth with water. In all cases of exposure, seek medical attention.[6]

-

Conclusion

This compound is a valuable and versatile building block with significant potential in drug discovery and materials science. While detailed synthetic and spectroscopic data in the public domain is limited, this guide provides a robust framework for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous compounds. As research into novel therapeutics and materials continues to expand, the utility of such strategically functionalized heterocyclic compounds is expected to grow, making a thorough understanding of their properties and synthesis essential for the scientific community.

Visualizations

Caption: General experimental workflow for synthesis and characterization.

References

-

Appchem. This compound. [Link]

-

ChemSigma. This compound. [Link]

-

Carl Roth. Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. benchchem.com [benchchem.com]

- 3. 1289168-19-9|this compound|BLD Pharm [bldpharm.com]

- 4. chemsigma.com [chemsigma.com]

- 5. This compound | 1289168-19-9 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. chemscene.com [chemscene.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

reactivity of the aldehyde group in 3-Amino-5-bromopicolinaldehyde

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 3-Amino-5-bromopicolinaldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a pivotal building block in contemporary medicinal chemistry and materials science, valued for its unique structural and electronic properties.[1] This guide provides a comprehensive examination of the aldehyde group's reactivity within this molecule. We will dissect the intricate balance of electronic effects governed by the pyridine nitrogen, the electron-donating amino group, and the electron-withdrawing bromo substituent. This analysis serves as the foundation for understanding and predicting the aldehyde's behavior in key synthetic transformations, including nucleophilic additions, reductive aminations, olefination reactions, and oxidations. By presenting field-proven protocols and mechanistic insights, this document aims to equip researchers with the knowledge to strategically leverage this compound in the synthesis of complex molecular architectures, from advanced fluorescent probes to novel therapeutic agents.[1]

The Electronic and Steric Profile of the Aldehyde

The chemical behavior of the formyl group in this compound is not governed in isolation. Its reactivity is a direct consequence of its placement on a pyridine ring adorned with electronically diverse substituents.

-

Electrophilicity: Aldehyde carbons are inherently electrophilic due to the polarization of the C=O bond.[2][3] In this molecule, the pyridine ring nitrogen acts as an electron sink, inductively withdrawing electron density and enhancing this electrophilicity. This effect is further amplified by the electron-withdrawing inductive effect of the bromine atom at the 5-position.

-

Modulating Effects: Counteracting these activating forces is the amino group at the 3-position. Through resonance, the lone pair of the nitrogen atom donates electron density into the ring, which can partially diminish the partial positive charge on the carbonyl carbon.

-

Steric Hindrance: The ortho-amino group imposes a degree of steric hindrance around the aldehyde, which can influence the approach of bulky nucleophiles.[4]

This push-pull electronic system creates a finely tuned reactivity profile, making the aldehyde susceptible to nucleophilic attack while remaining stable enough for versatile handling.

Foundational Synthetic Transformations

The aldehyde functionality is a versatile handle for a wide array of chemical modifications.

Nucleophilic Addition

Nucleophilic addition is the cornerstone reaction of aldehydes, where a nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond.[5][6] This reaction is fundamental to building molecular complexity.

Mechanism of Nucleophilic Addition

Caption: General workflow for base-catalyzed nucleophilic addition.

With weaker nucleophiles, the reaction is typically acid-catalyzed. The acid protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by a weak nucleophile.[2]

Reductive Amination: A Gateway to Complex Amines

Reductive amination is arguably one of the most powerful methods for C-N bond formation in medicinal chemistry.[7][8] It involves the reaction of the aldehyde with a primary or secondary amine to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding amine.[9][10]

This one-pot procedure avoids the over-alkylation problems often associated with direct alkylation of amines.[9] The choice of reducing agent is critical for success. Mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal because they selectively reduce the protonated iminium ion much faster than the starting aldehyde, preventing the formation of alcohol side-products.[9][11]

Experimental Protocol: General Reductive Amination

-

Setup: To a solution of this compound (1.0 eq) and a primary or secondary amine (1.1 eq) in dichloromethane (DCM, 0.2 M), add acetic acid (1.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the solution.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Work-up: Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude amine by column chromatography on silica gel.

| Component | Role | Rationale |

| This compound | Electrophile | Aldehyde source for imine formation. |

| Primary/Secondary Amine | Nucleophile | Nitrogen source for the final product. |

| Acetic Acid | Catalyst | Catalyzes imine formation by protonating the carbonyl. |

| NaBH(OAc)₃ | Reducing Agent | Selectively reduces the iminium ion over the aldehyde. |

| Dichloromethane (DCM) | Solvent | Common aprotic solvent for this transformation. |

Wittig Reaction: Precision Alkene Synthesis

The Wittig reaction is an indispensable tool for converting aldehydes into alkenes with high regiochemical control.[12][13][14] The reaction involves a phosphonium ylide (a Wittig reagent) which attacks the aldehyde to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to form the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[15]

A key advantage of the Wittig reaction is that the double bond is formed precisely where the carbonyl group was located, avoiding the formation of isomeric byproducts that can arise from other elimination-based methods.[15]

Logical Workflow of the Wittig Reaction

Caption: The Wittig reaction converts an aldehyde to an alkene.

Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 3-Amino-5-bromopicolinic acid.[1] This transformation is valuable for introducing a carboxylic acid handle for further functionalization, such as amide bond formation.

While strong oxidants like potassium permanganate or chromium trioxide can be used, milder conditions are often preferred to avoid side reactions with the sensitive amino group and pyridine ring.[1] Sodium chlorite (NaClO₂) buffered with a phosphate salt is an excellent choice for this selective oxidation.

Experimental Protocol: Oxidation with Sodium Chlorite

-

Setup: Dissolve this compound (1.0 eq) in a mixture of tert-butanol and water (4:1).

-

Reagent Addition: Add 2-methyl-2-butene (2.0 eq) as a chlorine scavenger.

-

Oxidation: Slowly add an aqueous solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq).

-

Reaction: Stir the mixture vigorously at room temperature for 4-6 hours.

-

Work-up: Upon completion, cool the reaction in an ice bath and adjust the pH to ~3 with 1 M HCl.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-Amino-5-bromopicolinic acid.

Application in Heterocyclic Synthesis: Schiff Base Formation

A defining feature of this compound is its utility in constructing more complex molecules, particularly through Schiff base (imine) formation. The condensation of the aldehyde with a primary amine yields an imine, a C=N double bond.[16][17]

These Schiff bases are not merely synthetic intermediates; they are often the final targets. For instance, Schiff bases derived from amino acids can form stable metal complexes with significant biological activity.[18][19] Furthermore, the compound is a key starting material for luminescent Schiff base ligands used in the development of materials for organic light-emitting diodes (OLEDs).[1]

Experimental Protocol: General Schiff Base Synthesis

-

Dissolution: Dissolve this compound (1.0 eq) and the desired primary amine (1.0 eq) in ethanol or methanol.

-

Catalysis: Add a catalytic amount of acetic acid (2-3 drops).

-

Reaction: Reflux the mixture for 2-4 hours. The formation of a precipitate often indicates product formation.

-

Isolation: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol and dry under vacuum. Recrystallization may be performed if necessary.

Conclusion

The aldehyde group in this compound exhibits a rich and versatile reactivity profile, governed by the electronic interplay of the pyridine ring and its substituents. Its capacity to undergo nucleophilic additions, reductive aminations, olefinations, and oxidations makes it an exceptionally valuable tool for synthetic chemists. A nuanced understanding of the factors controlling these transformations enables the rational design of synthetic routes to novel pharmaceuticals, advanced materials, and complex molecular probes. The protocols and mechanistic discussions provided herein offer a robust framework for harnessing the full synthetic potential of this important chemical intermediate.